2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol
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Overview
Description
2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H14BrNOS It is a versatile small molecule that has been used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with a suitable amine, followed by reduction. One common method involves the following steps:
Formation of the Schiff base: 5-bromothiophene-2-carbaldehyde is reacted with 2-amino-1-propanol under mild conditions to form the Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the dehalogenated compound.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol has been used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
- (5-Bromothiophen-2-yl)methylamine
- 2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol
Uniqueness
2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research in multiple scientific fields.
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(5-11)10-4-7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
UWVYZSQQBYXBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=C(S1)Br |
Origin of Product |
United States |
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